molecular formula C24H26FN3O3S B2592521 N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946270-63-9

N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2592521
CAS No.: 946270-63-9
M. Wt: 455.55
InChI Key: YARPKPRLAYYESD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a cyclopentyl group, a fluorophenyl group, and a methoxyethyl side chain. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or its derivatives under high-temperature conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through nucleophilic substitution reactions involving fluorobenzyl halides and thiol-containing intermediates.

    Addition of the Methoxyethyl Side Chain: The methoxyethyl side chain can be added through etherification reactions using methoxyethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-cyclopentyl-2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxamide

Uniqueness

N-cyclopentyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-31-13-12-28-23(30)19-11-10-16(22(29)26-18-7-3-4-8-18)14-21(19)27-24(28)32-15-17-6-2-5-9-20(17)25/h2,5-6,9-11,14,18H,3-4,7-8,12-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPKPRLAYYESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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